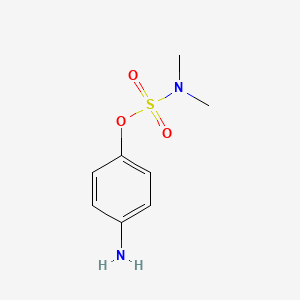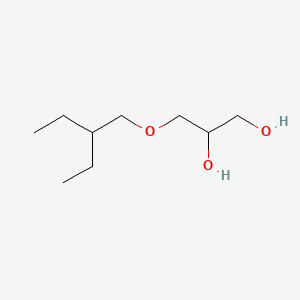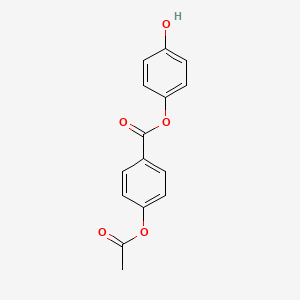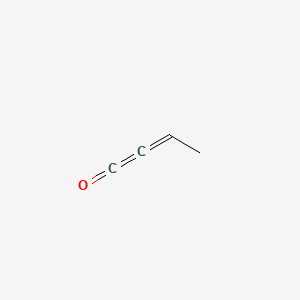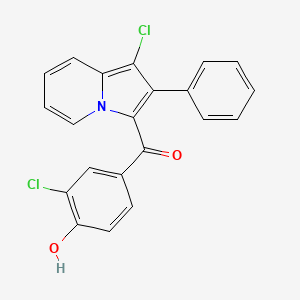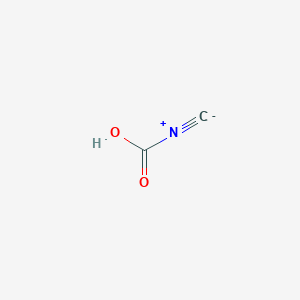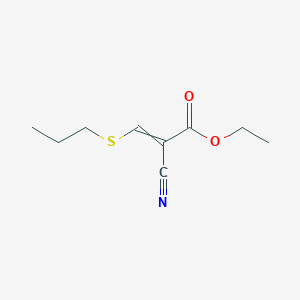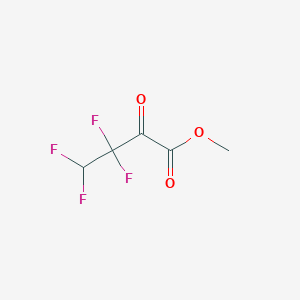
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate, also known as butanoic acid, 3,3,4,4-tetrafluoro-2-oxo-, methyl ester, is a fluorinated organic compound with the molecular formula C₅H₄F₄O₃ and a molecular weight of 188.077 g/mol . This compound is characterized by the presence of four fluorine atoms and a keto group, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,4,4-tetrafluoro-2-oxobutanoate typically involves the fluorination of appropriate precursors. One common method is the reaction of methyl 3-oxobutanoate with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or amines can be used under basic or acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Fluorinated derivatives with different functional groups.
Reduction: Methyl 3,3,4,4-tetrafluoro-2-hydroxybutanoate.
Oxidation: Methyl 3,3,4,4-tetrafluoro-2-carboxybutanoate.
Applications De Recherche Scientifique
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of methyl 3,3,4,4-tetrafluoro-2-oxobutanoate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The keto group can act as an electrophilic center, facilitating nucleophilic attacks and subsequent transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate: Similar structure with an additional fluorine atom.
Methyl 4,4,4-trifluoro-3-oxobutanoate: Contains three fluorine atoms instead of four.
Uniqueness
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate is unique due to its specific arrangement of four fluorine atoms and a keto group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
74067-13-3 |
|---|---|
Formule moléculaire |
C5H4F4O3 |
Poids moléculaire |
188.08 g/mol |
Nom IUPAC |
methyl 3,3,4,4-tetrafluoro-2-oxobutanoate |
InChI |
InChI=1S/C5H4F4O3/c1-12-3(11)2(10)5(8,9)4(6)7/h4H,1H3 |
Clé InChI |
JACNHJUFKRKWMR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


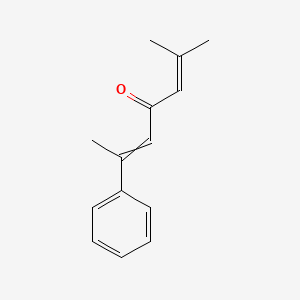
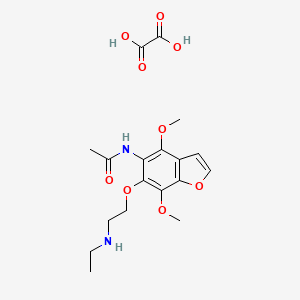
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
